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molecular formula C19H19F3N4O2S B8651839 Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-

Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-

Cat. No. B8651839
M. Wt: 424.4 g/mol
InChI Key: REVHYTKYLAMCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410095B2

Procedure details

In a 2 L round bottom flask equipped with a magnetic stir bar, N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]-N-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}acetamide (42.5 g, 100 mmol), sodium perborate tetrahydrate (46.2 g, 300 mmol), and potassium carbonate (27.64 g, 200 mmol) were taken up in Methanol (233 mL), Tetrahydrofuran (THF) (233 mL), and Water (233 mL) and the resulting reaction mixture was heated to 55° C. and stirred overnight at 55° C.
Name
N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]-N-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}acetamide
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step Two
Quantity
27.64 g
Type
reactant
Reaction Step Three
Quantity
233 mL
Type
reactant
Reaction Step Four
Name
Quantity
233 mL
Type
solvent
Reaction Step Four
Quantity
233 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:7][C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:5][C:4]=1[N:14]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:20]=1[CH3:29])[C:15](=O)[CH3:16])#[N:2].B1([O-])O[O:31]1.O.O.O.O.[Na+].C(=O)([O-])[O-].[K+].[K+].O1CCCC1>CO.O>[CH3:16][C:15]1[N:14]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:20]=2[CH3:29])[C:4]2[N:5]=[C:6]([N:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[S:7][C:3]=2[C:1](=[O:31])[N:2]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
N-[5-cyano-2-(4-morpholinyl)-1,3-thiazol-4-yl]-N-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}acetamide
Quantity
42.5 g
Type
reactant
Smiles
C(#N)C1=C(N=C(S1)N1CCOCC1)N(C(C)=O)CC1=C(C(=CC=C1)C(F)(F)F)C
Step Two
Name
Quantity
46.2 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Three
Name
Quantity
27.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
233 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
233 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
233 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L round bottom flask equipped with a magnetic stir bar

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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